

Application Notes and Protocols for IR-806 Dye in Small Animal Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction to IR-806 Dye

IR-806 is a near-infrared (NIR) cyanine dye that has garnered significant attention in the field of small animal imaging. Its favorable optical properties in the NIR window (700-900 nm), where tissue autofluorescence is minimal and light penetration is maximal, make it a valuable tool for in vivo studies. This document provides detailed application notes and protocols for the effective use of **IR-806** dye in small animal imaging research.

IR-806 is a water-soluble and photostable dye, making it suitable for various biomedical applications. It can be used as a standalone imaging agent or conjugated to targeting moieties such as antibodies or peptides to visualize specific biological targets and pathways.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the dye's properties is crucial for designing and interpreting in vivo imaging experiments. The key characteristics of **IR-806** are summarized in the table below.



Property	Value	Reference
Chemical Formula	C37H44CIN2NaO6S2	[1][2]
Molecular Weight	735.33 g/mol	[1][2]
Appearance	Solid	[1][2]
Solubility	Water	[1][2]
Excitation Maximum (λex)	~780-806 nm	[1][2][3][4]
Emission Maximum (λem)	Emission extends beyond 900 nm in Chloroform. A precise emission maximum in aqueous solution is not consistently reported, but is expected to be in the 820-840 nm range.	[3]
Molar Extinction Coefficient (ε)	390 L g ⁻¹ cm ⁻¹ in Chloroform. This translates to approximately 286,650 M ⁻¹ cm ⁻¹ .	[3]
Quantum Yield (Φ)	0.0028 in DMSO. The quantum yield in aqueous solutions is expected to be low.	

Applications in Small Animal Imaging

IR-806 dye is a versatile tool for a range of in vivo imaging applications, including:

- Tumor Imaging: Due to the enhanced permeability and retention (EPR) effect, IR-806 can passively accumulate in tumor tissues, allowing for non-invasive visualization of tumor burden and growth.
- Sentinel Lymph Node Mapping: The dye can be used to map lymphatic drainage and identify sentinel lymph nodes, which is critical for cancer staging.



- Vascular Imaging: Following intravenous administration, IR-806 can be used to visualize vasculature and assess blood flow dynamics.
- Conjugate-Based Targeted Imaging: IR-806 can be conjugated to antibodies, peptides, or other targeting ligands to specifically visualize molecular targets of interest in vivo.

Experimental Protocols Preparation of IR-806 Dye for In Vivo Administration

Materials:

- IR-806 dye powder
- Sterile Dimethyl Sulfoxide (DMSO)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile 0.22 μm syringe filters
- Vortex mixer
- Sterile microcentrifuge tubes

Protocol:

- Stock Solution Preparation:
 - Accurately weigh the desired amount of IR-806 dye powder.
 - Dissolve the dye in a small amount of sterile DMSO to create a concentrated stock solution (e.g., 1-10 mg/mL).
 - Vortex thoroughly to ensure complete dissolution.
- Working Solution Preparation:
 - On the day of the experiment, dilute the DMSO stock solution with sterile PBS to the desired final concentration. Note: The final concentration of DMSO in the injected solution



should be kept to a minimum (ideally less than 5%) to avoid toxicity.

- $\circ\,$ For example, to prepare a 100 μM solution, dilute a 10 mM stock solution 1:100 in sterile PBS.
- Vortex the working solution gently.
- · Sterilization:
 - \circ Sterilize the final working solution by passing it through a 0.22 μm syringe filter into a sterile tube.

In Vivo Imaging of Tumor-Bearing Mice

Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft models)
- Prepared sterile IR-806 dye solution
- Anesthesia (e.g., isoflurane)
- Small animal in vivo imaging system equipped with appropriate NIR filters
- Insulin syringes with 28-30 gauge needles

Protocol:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
 - Place the anesthetized mouse on the imaging system's heated stage to maintain body temperature.
- Dye Administration:
 - Administer the sterile IR-806 dye solution via intravenous (tail vein) injection. A typical dose for cyanine dyes is in the range of 0.5 mg/kg. The optimal dose may need to be



determined empirically for your specific application and imaging system.

- \circ The recommended injection volume for a 25g mouse is 50-125 μ L.
- Image Acquisition:
 - Acquire a pre-injection (baseline) image of the mouse.
 - Acquire a series of images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the biodistribution and tumor accumulation of the dye.
 - Imaging Parameters:
 - Excitation Filter: A filter appropriate for the 780-806 nm range.
 - Emission Filter: A long-pass filter capturing emissions above 820 nm.
 - Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturation.
- Image Analysis:
 - Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a background region (e.g., non-tumor muscle tissue).
 - Quantify the fluorescence intensity in the ROIs at each time point.
 - Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the dye in the tumor.

Ex Vivo Biodistribution Analysis

Protocol:

- At the final imaging time point, euthanize the mouse according to approved institutional protocols.
- Dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) and place them in a petri dish.



- Image the excised organs using the in vivo imaging system with the same imaging parameters used for the live animal imaging.
- Quantify the fluorescence intensity in each organ to determine the biodistribution of the IR-806 dye.

Diagrams Cellular Uptake Mechanism of IR-806



Extracellular Space IR-806 Binds to **Albumin** IR-806-Albumin Complex Direct Uptake Albumin-mediated **Tumor Cell** Endocytosis Organic Anion Endosome Transporting Polypeptide (OATP) Release Cytoplasm

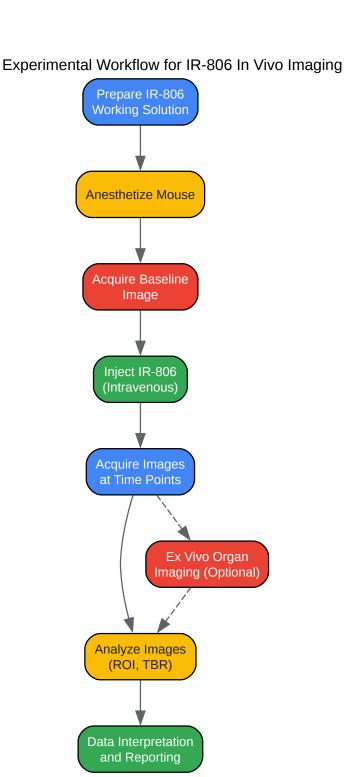
Cellular Uptake of IR-806 Dye

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Caption: Proposed mechanisms for cellular uptake of IR-806 dye by tumor cells.



General Experimental Workflow for In Vivo Imaging



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